Ethyl cyclopentyl(oxo)acetate

Description

Properties

IUPAC Name |

ethyl 2-cyclopentyl-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-2-12-9(11)8(10)7-5-3-4-6-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJWUNMAGJRHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449562 | |

| Record name | ETHYL CYCLOPENTYL(OXO)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33537-18-7 | |

| Record name | Ethyl α-oxocyclopentaneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33537-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETHYL CYCLOPENTYL(OXO)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-cyclopentyl-2-oxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of Ethyl Cyclopentyl(oxo)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Ethyl cyclopentyl(oxo)acetate (CAS No. 33537-18-7). The information is compiled from various chemical data sources to ensure accuracy and relevance for research and development applications.

Core Physical Properties

This compound is a versatile intermediate in organic synthesis.[1] A thorough understanding of its physical characteristics is essential for its effective use in laboratory and industrial settings.

Table 1: Quantitative Physical Properties of this compound

| Physical Property | Value | Notes |

| Molecular Formula | C₉H₁₄O₃[2][3][4] | |

| Molecular Weight | 170.21 g/mol [2][4][5] | |

| Physical State | Liquid[6] | At room temperature. |

| Boiling Point | 245.8 ± 7.0 °C[7] | At 760 mmHg. |

| 102-105 °C[8] | At 17 Torr. | |

| Density | 1.1 ± 0.1 g/cm³[7] | Predicted value. |

| Refractive Index | 1.466[7] | |

| Solubility | Excellent in organic solvents.[1] | Quantitative data not available. |

Experimental Protocols for Determination of Physical Properties

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount (a few milliliters) of this compound is placed into a fusion tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid. The fusion tube is then attached to a thermometer.

-

Heating: The assembly is heated slowly and uniformly in a heating bath (e.g., a Thiele tube or an aluminum block).

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles is observed.

-

Recording: The temperature is recorded when the bubbling is continuous. For higher accuracy, the heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is also recorded as the boiling point.

Determination of Density

Density is the mass per unit volume of a substance.

Methodology: Volumetric Flask Method

-

Mass of Empty Flask: A clean and dry volumetric flask of a known volume (e.g., 10 mL) is accurately weighed.

-

Mass of Flask with Sample: The flask is filled to the calibration mark with this compound, ensuring the meniscus is read correctly. The flask is then reweighed.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of filled flask minus the mass of the empty flask) by the volume of the flask.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

Methodology: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is then read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid organic compound like this compound.

Caption: Workflow for determining physical properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cyclopentyl-oxo-acetic acid ethyl ester 95% | CAS: 33537-18-7 | AChemBlock [achemblock.com]

- 3. Ethyl 2-Cyclopentyl-2-oxoacetate | LGC Standards [lgcstandards.com]

- 4. 33537-18-7[Ethyl 2-cyclopentyl-2-oxoacetate]- Acmec Biochemical [acmec.com.cn]

- 5. Ethyl 2-Cyclopentyl-2-oxoacetate | 33537-18-7 | IBA53718 [biosynth.com]

- 6. Hit2Lead | this compound | CAS# 33537-18-7 | MFCD09055346 | BB-4016257 [hit2lead.com]

- 7. This compound | CAS#:33537-18-7 | Chemsrc [chemsrc.com]

- 8. This compound CAS#: 33537-18-7 [chemicalbook.com]

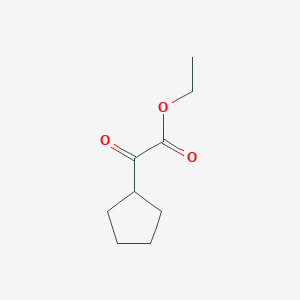

Ethyl cyclopentyl(oxo)acetate chemical structure and IUPAC name.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl cyclopentyl(oxo)acetate, a key chemical intermediate in the pharmaceutical and fine chemical industries. This document outlines its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its primary applications in drug development.

Chemical Structure and IUPAC Name

This compound, also known by its IUPAC name ethyl 2-cyclopentyl-2-oxoacetate , is an alpha-keto ester. Its structure consists of a cyclopentyl ring attached to the alpha-carbon of an ethyl glyoxylate molecule.

Structure:

(Image Source: PubChem CID 10953950)

Synonyms and Identifiers:

-

α-Oxo-cyclopentaneacetic Acid Ethyl Ester

-

Cyclopentyl-oxo-acetic acid ethyl ester

-

Ethyl cyclopentylglyoxylate

-

Ethyl cyclopentylpyruvate

-

CAS Number: 33537-18-7

-

Molecular Formula: C₉H₁₄O₃

-

SMILES: CCOC(=O)C(=O)C1CCCC1

-

InChI: 1S/C9H14O3/c1-2-12-9(11)8(10)7-5-3-4-6-7/h7H,2-6H2,1H3

Physicochemical and Pharmacokinetic Data

The properties of ethyl 2-cyclopentyl-2-oxoacetate make it a versatile reagent in organic synthesis. A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 170.21 g/mol | [1][2] |

| Appearance | Pale yellow liquid | |

| Boiling Point | 245.8 °C | [1] |

| Density | 1.1 ± 0.1 g/cm³ | |

| Purity | ≥95-99% (by HPLC) | |

| Storage Conditions | 2-8°C, Refrigerator | [3][4] |

Experimental Protocols

The synthesis of ethyl 2-cyclopentyl-2-oxoacetate is most effectively achieved via a Grignard reaction, a fundamental carbon-carbon bond-forming reaction. This involves the reaction of a cyclopentylmagnesium halide with diethyl oxalate.

Method: Grignard Reaction

This protocol is based on established Grignard reaction principles for the synthesis of α-keto esters.

Materials:

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Cyclopentyl bromide

-

Diethyl oxalate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

Part A: Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent)

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine to the flask.

-

Add a small volume of a solution of cyclopentyl bromide in anhydrous diethyl ether (from the dropping funnel) to the magnesium.

-

The reaction is initiated by gentle warming or the addition of the iodine crystal, which will be indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent, cyclopentylmagnesium bromide.

Part B: Reaction with Diethyl Oxalate

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of diethyl oxalate in anhydrous diethyl ether.

-

Add the diethyl oxalate solution dropwise to the cooled and stirred Grignard reagent. An exothermic reaction will occur, and a precipitate may form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

Part C: Work-up and Purification

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl to dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. The organic layer contains the desired product.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure ethyl 2-cyclopentyl-2-oxoacetate.

Role in Drug Development and Synthesis

Ethyl 2-cyclopentyl-2-oxoacetate is a crucial building block in the synthesis of various Active Pharmaceutical Ingredients (APIs).[5][6] Its bifunctional nature (a ketone and an ester) allows for a wide range of subsequent chemical transformations, making it a valuable intermediate in the construction of more complex molecular architectures.

The following diagram illustrates the logical workflow of utilizing ethyl 2-cyclopentyl-2-oxoacetate in a typical drug development pipeline.

Caption: Workflow of this compound in API Synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. adichemistry.com [adichemistry.com]

- 3. Question 8 In the following sequence of reactions, identify the major pro.. [askfilo.com]

- 4. The Mechanism of Formation of Grignard Reagents: The Rate of Reaction of Cyclopentyl Bromide with Magnesium is Transport-Limited in Diethyl Ether | Whitesides Research Group [gmwgroup.harvard.edu]

- 5. Ethyl 2-Cyclopentyl-2-oxoacetate | 33537-18-7 | IBA53718 [biosynth.com]

- 6. athabascau.ca [athabascau.ca]

An In-depth Technical Guide to the Synthesis of Ethyl Cyclopentyl(oxo)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathway for Ethyl cyclopentyl(oxo)acetate, a valuable intermediate in organic synthesis and drug development. This document details the most prominent synthetic route, including a detailed experimental protocol, quantitative data, and visual representations of the chemical processes.

Introduction

This compound, also known as ethyl cyclopentylglyoxylate, is an alpha-keto ester with the chemical formula C₉H₁₄O₃. Its structure, featuring a cyclopentyl group attached to a glyoxylic acid ethyl ester moiety, makes it a versatile building block in the synthesis of more complex molecules, including pharmaceutical ingredients. The selective synthesis of this compound is of significant interest to the chemical and pharmaceutical industries.

Primary Synthesis Pathway: Grignard Reaction with Diethyl Oxalate

The most direct and widely applicable method for the synthesis of α-keto esters, including this compound, is the reaction of a Grignard reagent with diethyl oxalate. This method facilitates the formation of a new carbon-carbon bond between the cyclopentyl group and a carbonyl group of diethyl oxalate.

The key to a successful synthesis is the careful control of reaction conditions to favor the formation of the desired α-keto ester and minimize the formation of byproducts. The primary side reaction is the addition of a second equivalent of the Grignard reagent to the ketone carbonyl of the product, which would lead to a tertiary alcohol. To prevent this, the reaction is typically carried out at low temperatures, and an excess of diethyl oxalate is often used.

Reaction Scheme

The overall reaction can be depicted as follows:

Cyclopentylmagnesium bromide + Diethyl oxalate → this compound

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis of this compound via the Grignard reaction.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established procedures for analogous α-keto esters.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium Turnings | Mg | 24.31 | 2.67 g | 0.11 |

| Cyclopentyl Bromide | C₅H₉Br | 149.03 | 14.9 g (11.5 mL) | 0.10 |

| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 21.9 g (20.3 mL) | 0.15 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - |

| Saturated Ammonium Chloride | NH₄Cl | 53.49 | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Equipment

-

Three-necked round-bottom flask (500 mL)

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

Procedure

Part A: Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent)

-

All glassware must be oven-dried and assembled hot under a stream of inert gas to ensure anhydrous conditions.

-

Place the magnesium turnings in the three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Add approximately 30 mL of anhydrous diethyl ether to the flask to cover the magnesium.

-

Dissolve the cyclopentyl bromide in 70 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

-

Add a small portion (approximately 5 mL) of the cyclopentyl bromide solution to the magnesium. The reaction should initiate, as indicated by gentle bubbling and a slight warming of the flask. If the reaction does not start, gentle heating with a heat gun may be necessary.

-

Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brownish color.

Part B: Synthesis of this compound

-

In a separate oven-dried three-necked flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, dissolve diethyl oxalate in 200 mL of anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly transfer the freshly prepared cyclopentylmagnesium bromide solution from Part A to the dropping funnel and add it dropwise to the cold diethyl oxalate solution over a period of approximately 1 hour. It is critical to maintain the internal reaction temperature below -70 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 30 minutes.

-

Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.

-

Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

Part C: Purification

-

The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Visualization of the Experimental Workflow

The following diagram outlines the key steps in the experimental procedure.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of α-keto esters via the Grignard reaction with diethyl oxalate. The values for this compound are based on reported yields for similar aliphatic Grignard reagents.

| Parameter | Value | Reference/Note |

| Yield | 40-70% | Typical for primary aliphatic Grignard reagents. |

| Purity | >95% | After vacuum distillation. |

| Boiling Point | Not reported | Estimated to be in the range of 90-110 °C at reduced pressure. |

| Reaction Time | 3-4 hours | Includes Grignard formation and reaction. |

| Optimal Temperature | -78 °C | For the addition of the Grignard reagent. |

Conclusion

The synthesis of this compound can be effectively achieved through the reaction of cyclopentylmagnesium bromide with diethyl oxalate. This method, while requiring careful control of reaction conditions, particularly temperature, offers a direct and efficient route to this valuable α-keto ester. The detailed protocol and workflow provided in this guide serve as a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development. Further optimization of reaction parameters may lead to improved yields and purity.

An In-depth Technical Guide to Ethyl 2-cyclopentyl-2-oxoacetate (CAS 33537-18-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyclopentyl-2-oxoacetate, also known by its synonym α-Oxo-cyclopentaneacetic Acid Ethyl Ester, is a keto ester with the CAS number 33537-18-7. This document provides a comprehensive overview of its known chemical properties, safety data, and potential applications based on available literature. While specific experimental and biological data for this exact compound are limited in publicly accessible records, this guide supplements the available information with contextual data on the broader class of α-keto esters, offering insights into its potential for research and development. This compound is primarily utilized as a versatile building block and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Chemical and Physical Properties

The fundamental physicochemical properties of Ethyl 2-cyclopentyl-2-oxoacetate are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄O₃ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 170.21 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 102-105 °C at 17 Torr | --INVALID-LINK-- |

| Density | 1.087 ± 0.06 g/cm³ | --INVALID-LINK-- |

| Appearance | Liquid or solid | --INVALID-LINK--, --INVALID-LINK-- |

| Purity | Typically ≥95% | --INVALID-LINK--, --INVALID-LINK-- |

| Storage | Sealed in dry, room temperature or 2-8°C | --INVALID-LINK--, --INVALID-LINK-- |

| SMILES | CCOC(=O)C(=O)C1CCCC1 | --INVALID-LINK-- |

| InChIKey | WOJWUNMAGJRHCD-UHFFFAOYSA-N | --INVALID-LINK-- |

Safety Data

The available safety information for Ethyl 2-cyclopentyl-2-oxoacetate is based on its GHS classification. It is important to handle this chemical in a well-ventilated area and with appropriate personal protective equipment.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) | Source(s) |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | --INVALID-LINK-- |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | --INVALID-LINK-- |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation | --INVALID-LINK-- |

Synthetic Applications and Experimental Use

Ethyl 2-cyclopentyl-2-oxoacetate is primarily described as a synthetic intermediate.[1] Its α-keto ester functionality makes it a versatile reagent in organic synthesis, likely participating in reactions such as nucleophilic additions to the ketone, enolate chemistry, and transformations of the ester group.

A specific, though not fully detailed, experimental example from a Japanese patent describes the reaction of diethyloxalate with cyclopropylmagnesium bromide in THF, which is then quenched to produce a related α-keto ester. This suggests that Ethyl 2-cyclopentyl-2-oxoacetate could potentially be synthesized or used in similar Grignard-type reactions.

Due to the lack of detailed, publicly available experimental protocols for this specific compound, a generalized workflow for its use as a synthetic intermediate is presented below.

References

Spectroscopic data for Ethyl cyclopentyl(oxo)acetate (NMR, IR, Mass Spec).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl cyclopentyl(oxo)acetate (CAS: 33537-18-7), a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents a combination of predicted data based on established spectroscopic principles and general experimental protocols.

Chemical Structure and Properties

-

IUPAC Name: ethyl 2-cyclopentyl-2-oxoacetate

-

Synonyms: Ethyl cyclopentylglyoxylate, 2-Cyclopentyl-2-oxo-acetic acid ethyl ester

-

CAS Number: 33537-18-7

-

Molecular Formula: C₉H₁₄O₃[1]

-

Molecular Weight: 170.21 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted values based on the chemical structure. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.25 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.20 | Multiplet (m) | 1H | -CH(C=O)- |

| ~1.90 - 1.50 | Multiplet (m) | 8H | Cyclopentyl -CH₂ - protons |

| ~1.30 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C =O (ketone) |

| ~165 | C =O (ester) |

| ~62 | -O-CH₂ -CH₃ |

| ~50 | -CH (C=O)- |

| ~30 | Cyclopentyl C H₂ |

| ~26 | Cyclopentyl C H₂ |

| ~14 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~1745 | C=O stretch (ester) |

| ~1715 | C=O stretch (ketone) |

| ~2960 - 2870 | C-H stretch (alkane) |

| ~1200 - 1100 | C-O stretch (ester) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Assignment |

| 170.09 | [M]⁺ (Molecular Ion) |

| 141 | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 125 | [M - OC₂H₅]⁺ (Loss of ethoxy group) |

| 97 | [M - COOC₂H₅]⁺ (Loss of ethoxycarbonyl group) |

| 69 | [C₅H₉]⁺ (Cyclopentyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer, for instance, a Bruker AVANCE series spectrometer operating at a field strength of 400 MHz for ¹H and 100 MHz for ¹³C. Data acquisition and processing would be performed using standard instrument software.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Bruker Tensor series instrument. A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, for a solid sample, a KBr pellet would be prepared by grinding the sample with KBr powder and pressing the mixture into a thin disk. The spectrum would be recorded over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) would be injected into the GC. The compound would be separated from the solvent and any impurities on a capillary column and then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV would be used to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel compound like this compound.

References

An In-depth Technical Guide to the Core Reactions of Ethyl Cyclopentyl(oxo)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical reactions involving ethyl cyclopentyl(oxo)acetate, a versatile building block in organic synthesis and pharmaceutical development. This document will focus on two primary isomers: ethyl 2-(2-oxocyclopentyl)acetate (a β-keto ester) and ethyl 2-cyclopentyl-2-oxoacetate (an α-keto ester), due to the ambiguity of the common name.

Introduction

This compound isomers are valuable intermediates utilized in the synthesis of a wide range of organic molecules, from flavor and fragrance compounds to complex pharmaceutical agents.[1] Their reactivity, stemming from the presence of both keto and ester functionalities, allows for a diverse array of chemical transformations. This guide details the synthesis and key reactions of these compounds, providing experimental protocols, quantitative data, and logical diagrams to aid researchers in their practical applications.

Synthesis of this compound Isomers

The two principal isomers are synthesized through distinct classical reactions.

Ethyl 2-(2-oxocyclopentyl)acetate (β-Keto Ester)

The most common and efficient method for the synthesis of this β-keto ester is the Dieckmann Condensation , an intramolecular Claisen condensation of a 1,6-diester.[2][3][4]

References

An In-depth Technical Guide to Ethyl Cyclopentyl(oxo)acetate: Synthesis, Characterization, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl cyclopentyl(oxo)acetate, a key chemical intermediate in the pharmaceutical industry. The guide will delve into its chemical properties, isomeric forms, synthesis protocols, and its notable application in the development of therapeutic agents.

Core Concepts: Molecular Identity and Isomerism

This compound is a keto ester with the general chemical formula C₉H₁₄O₃ and a molecular weight of approximately 170.21 g/mol .[1] It is crucial for researchers to recognize that the position of the oxo (keto) group on the cyclopentyl ring leads to different isomers, each with unique identifiers and potentially different reactivity. The most commercially and pharmaceutically relevant isomers are:

-

Ethyl 2-cyclopentyl-2-oxoacetate (CAS No: 33537-18-7): In this isomer, the oxo group is adjacent to the acetate substituent on the same carbon atom of the cyclopentyl ring.[1]

-

Ethyl 2-(2-oxocyclopentyl)acetate (CAS No: 20826-94-2): Here, the oxo group is at the second position of the cyclopentyl ring, while the ethyl acetate group is attached to the first carbon. This isomer is a well-documented intermediate in the synthesis of several pharmaceuticals.[2]

-

Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate (CAS No: 39163-39-8): This is a diketo ester with a different molecular formula (C₉H₁₂O₄) and a higher molecular weight (184.19 g/mol ).[3]

This guide will primarily focus on Ethyl 2-(2-oxocyclopentyl)acetate due to its significance in drug synthesis.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for the primary isomers of this compound is presented in the table below for easy comparison.

| Property | Ethyl 2-cyclopentyl-2-oxoacetate | Ethyl 2-(2-oxocyclopentyl)acetate |

| CAS Number | 33537-18-7[1] | 20826-94-2[2] |

| Molecular Formula | C₉H₁₄O₃[1] | C₉H₁₄O₃[2] |

| Molecular Weight | 170.21 g/mol [1] | 170.21 g/mol [2] |

| Appearance | Not specified | Pale yellow liquid[2] |

| Boiling Point | 245.8 °C[1] | Not specified |

| Purity | ≥99%[4] | ≥ 97% (HPLC)[2] |

Spectroscopic Data for Ethyl 2-(2-oxocyclopentyl)acetate:

-

¹H NMR (400 MHz, CDCl₃) δ ppm: 1.19 (t, J=7.14 Hz, 3H), 1.50-1.62 (m, 1H), 1.65-1.80 (m, 1H), 1.92-2.02 (m, 1H), 2.12 (dd, J=16.7, 8.86 Hz, 1H), 2.19-2.29 (m, 2H), 2.30-2.44 (m, 2H), 2.65 (dd, J=15.12, 2.6 Hz, 1H), 4.07 (q, J=7.14 Hz, 2H).[5]

Experimental Protocols: Synthesis and Purification

The synthesis of Ethyl 2-(2-oxocyclopentyl)acetate is well-documented in patent literature, often as a precursor to more complex molecules. Two representative synthetic methods are described below.

This protocol involves the direct esterification of the corresponding carboxylic acid.

Reactants:

-

2-(2-oxocyclopentyl)acetic acid (23.6 g, 166 mmol)

-

Absolute ethanol (400 mL)

-

Sulfuric acid (H₂SO₄) (16.28 g, 166 mmol)

-

Dichloromethane (DCM)

-

Ice-water

-

Brine

Procedure:

-

To a solution of 2-(2-oxocyclopentyl)acetic acid in absolute ethanol, add sulfuric acid.

-

Heat the resulting solution under reflux overnight.

-

Concentrate the reaction mixture.

-

Add the liquid residue into ice-water (200 mL).

-

Extract the aqueous mixture with DCM (3 x 200 mL).

-

Wash the combined organic layers with water (300 mL) and then brine (300 mL).

-

Dry the organic layer over sodium sulfate (Na₂SO₄), decant, and concentrate under vacuum to yield the product as a light yellow liquid.[5]

This method offers a more streamlined approach starting from readily available materials.

Reactants:

-

Diethyl adipate

-

Sodium metal

-

Toluene

-

Ethyl chloroacetate

-

Absolute ethanol

-

Sulfuric acid

Procedure:

-

In a three-necked flask, add toluene and sodium metal. Heat to reflux with mechanical stirring to form fine sodium sand.

-

Cool to 90°C, add more toluene, and then add a mixture of diethyl adipate, absolute ethanol, and toluene dropwise over 1 hour.

-

Maintain the temperature and continue stirring for 6 hours.

-

Add ethyl chloroacetate dropwise over 1 hour, maintaining a slight boil.

-

Continue to stir and react at 100°C for approximately 3 hours.

-

The subsequent steps involve hydrolysis, decarboxylation, and final esterification with ethanol and a catalytic amount of sulfuric acid, followed by purification.[6]

Purification:

The crude product from both methods can be purified by distillation under reduced pressure.[6]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of Ethyl 2-(2-oxocyclopentyl)acetate.

References

- 1. Ethyl 2-Cyclopentyl-2-oxoacetate | 33537-18-7 | IBA53718 [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate | C9H12O4 | CID 252487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. US9175320B2 - Processes for the preparation of (R)-2-(7-4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[B]indol-3-yl)acetic acid and salts thereof - Google Patents [patents.google.com]

- 6. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stability and Storage of Ethyl Cyclopentyl(oxo)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl cyclopentyl(oxo)acetate. Due to the limited availability of specific, in-depth experimental stability data for this compound in publicly accessible literature, this document synthesizes information from safety data sheets for closely related structures and general chemical principles. It is intended to serve as a practical resource for professionals in research and development who handle this compound.

Chemical Identity and Physical Properties

This compound is a versatile intermediate in organic synthesis. Several structural isomers and related compounds are often referred to by similar names, leading to multiple CAS numbers. It is crucial to verify the specific identity of the material being used.

| Property | Data | Reference |

| Molecular Formula | C₉H₁₄O₃ or C₉H₁₂O₄ (isomer dependent) | [1] |

| Molecular Weight | ~170.21 g/mol | [1] |

| Appearance | Pale yellow liquid or solid | [1] |

| Boiling Point | 129 - 130 °C (@ 12 mm Hg) | [2] |

| Melting Point | 26 - 31 °C | [2] |

| Synonyms | 2-Oxocyclopentaneacetic acid ethyl ester, Ethyl 2-(2-oxocyclopentyl)acetate, Ethyl 2-cyclopentyl-2-oxoacetate | [1][2] |

| Common CAS Numbers | 20826-94-2, 39163-39-8, 33537-18-7 | [1][2][3] |

Stability Profile

Thermal Stability

Esters can undergo thermal decomposition, though this typically requires elevated temperatures. For many organic esters, significant decomposition occurs well above standard ambient temperatures.[4] It is crucial to avoid excessive heat. Conditions to avoid include heat, sparks, and open flames.[2][5]

Hydrolytic Stability

The ester functional group in this compound is susceptible to hydrolysis, which can be catalyzed by both acids and bases. This reaction would yield cyclopentyl(oxo)acetic acid and ethanol. The material is noted to be hygroscopic, meaning it can absorb moisture from the air, which could facilitate hydrolysis over time.[2] Therefore, storage in a dry environment is critical.

Photostability

While specific photostability studies are not available, compounds with carbonyl groups can sometimes be sensitive to light. It is good practice to store the material in light-resistant containers to prevent potential photochemical degradation.

Incompatible Materials

Contact with strong oxidizing agents should be avoided as it can lead to vigorous reactions and degradation of the compound.[2]

Recommended Storage and Handling Conditions

Proper storage and handling are essential to maintain the integrity and purity of this compound. The following table summarizes the recommended conditions based on available safety data sheets.

| Condition | Recommendation | Rationale | Reference |

| Temperature | Store at 0-8°C or in a cool place. | To minimize potential thermal degradation and slow down hydrolytic decomposition. | [1][5][6] |

| Atmosphere | Keep container tightly closed. Store under an inert gas. | To protect from atmospheric moisture (as it is hygroscopic) and oxygen. | [2][5][7] |

| Light | Store in a light-resistant container. | To prevent potential photochemical degradation. | [5] |

| Ventilation | Store in a dry, cool, well-ventilated area. | To ensure a stable environment and for general laboratory safety. | [2][6] |

| Handling | Handle in accordance with good industrial hygiene and safety procedures. Use in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. | To minimize exposure and ensure personnel safety. | [2][8] |

Logical and Experimental Workflow Diagrams

The following diagrams illustrate the key relationships in chemical stability and a general workflow for stability testing.

Caption: Diagram 1: Factors Influencing Stability of this compound.

Caption: Diagram 2: General Workflow for a Chemical Stability Study.

Suggested Experimental Protocols for Stability Assessment

For researchers needing to generate specific stability data, the following generalized protocols can be adapted.

Protocol: Isothermal Stability Study

-

Objective: To determine the rate of degradation of this compound at constant, elevated temperatures.

-

Methodology:

-

Accurately weigh samples of the compound into multiple vials suitable for the chosen analysis method (e.g., HPLC or GC vials).

-

Place sets of vials into temperature-controlled ovens or stability chambers at predetermined temperatures (e.g., 40°C, 60°C, and 80°C).

-

At specified time points (e.g., 0, 1, 3, 7, 14, and 28 days), remove one vial from each temperature condition.

-

Immediately cool the vial to room temperature and dissolve the contents in a suitable solvent (e.g., acetonitrile) to a known concentration.

-

Analyze the sample using a validated stability-indicating chromatographic method (e.g., HPLC-UV) to determine the remaining percentage of the parent compound and identify any major degradants.

-

Plot the percentage of the compound remaining versus time for each temperature to determine the degradation kinetics.

-

Protocol: Hydrolytic Stability Study

-

Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.

-

Methodology:

-

Prepare buffer solutions at relevant pH levels (e.g., pH 2, pH 7, and pH 9).

-

Prepare stock solutions of this compound in a water-miscible organic solvent (e.g., acetonitrile).

-

Spike a small volume of the stock solution into each buffer to create test solutions with a final concentration suitable for analysis. Ensure the organic solvent percentage is low (typically <5%) to avoid affecting the aqueous environment.

-

Store the test solutions at a constant temperature (e.g., 25°C or 40°C) in sealed containers.

-

At various time points, withdraw an aliquot from each solution and analyze immediately via a stability-indicating method.

-

Determine the rate of degradation at each pH value to understand its susceptibility to acid- and base-catalyzed hydrolysis.

-

Conclusion

This compound is a stable compound when stored under the recommended conditions of low temperature, in a dry and inert environment, and protected from light. Its primary degradation pathways are likely to be hydrolysis of the ester group and potential thermal decomposition at elevated temperatures. For critical applications in research and drug development, it is highly recommended that users perform specific stability studies under conditions relevant to their intended use, following protocols similar to those outlined in this guide.

References

- 1. chemimpex.com [chemimpex.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. This compound | CAS#:33537-18-7 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. solutions.covestro.com [solutions.covestro.com]

- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 7. meridianbioscience.com [meridianbioscience.com]

- 8. Ethyl 2-(2-oxocyclopentyl)acetate | C9H14O3 | CID 2723663 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ethyl Cyclopentyl(oxo)acetate as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Ethyl cyclopentyl(oxo)acetate as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). The document outlines its application in the development of modulators for key signaling pathways, provides detailed experimental protocols for its synthesis and subsequent derivatization, and includes visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of compounds containing a cyclopentyl moiety. Its bifunctional nature, possessing both a ketone and an ester group, allows for a variety of chemical transformations, making it an ideal starting material for the construction of complex molecular architectures. This intermediate is notably employed in the synthesis of drugs targeting G-protein coupled receptors, such as prostaglandin D2 receptor 1 (DP1) antagonists and sphingosine-1-phosphate receptor 1 (S1P1) modulators.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O₃ | [1] |

| Molecular Weight | 170.21 g/mol | [1] |

| CAS Number | 20826-94-2 | [1] |

| Appearance | Pale yellow liquid | [1] |

| Boiling Point | 115-120 °C at 10 mmHg | [2] |

| Purity | ≥ 97% (HPLC) | [1] |

Applications in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of several classes of therapeutic agents. Its cyclopentyl ring is a key pharmacophore in various drug candidates.

Synthesis of DP1 Receptor Antagonists (e.g., Laropiprant)

Ethyl 2-oxocyclopentylacetate is a documented intermediate in the preparation of the DP1 receptor antagonist Laropiprant.[3] The synthesis involves the alkylation of the cyclopentanone ring, followed by further functional group manipulations to construct the final indole structure.

Synthesis of S1P1 Receptor Modulators

The cyclopentyl group is a feature in some sphingosine-1-phosphate receptor 1 (S1P1) modulators, which are used in the treatment of autoimmune diseases.[1][3] The synthesis of these complex molecules can utilize this compound as a starting material for introducing the cyclopentyl fragment. A notable example is (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid.[1][3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in the synthesis of a key pharmaceutical intermediate.

Protocol 1: "One-Pot" Synthesis of Ethyl 2-oxocyclopentylacetate

This protocol describes an efficient, scalable synthesis of Ethyl 2-oxocyclopentylacetate from diethyl adipate.[2]

Reaction Scheme:

Materials:

-

Diethyl adipate

-

Sodium metal

-

Toluene

-

Absolute ethanol

-

Ethyl chloroacetate

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Sulfuric acid

Procedure:

-

To a 2 L three-necked flask, add 200 ml of toluene and sodium (20.6 g, 0.898 mol). Heat the mixture to reflux under mechanical stirring to form fine sodium sand.

-

Cool the mixture to 90°C and add 500 ml of toluene.

-

Prepare a mixture of diethyl adipate (150 ml, 0.749 mol), 5 ml of absolute ethanol, and 60 ml of toluene. Add this mixture dropwise to the reaction flask over approximately 1 hour.

-

Maintain the temperature and continue stirring for 6 hours.

-

Add ethyl chloroacetate (87 ml, 0.824 mol) dropwise, controlling the temperature to a slight boil (around 100°C). The addition should take about 1 hour.

-

Continue stirring and reacting at 100°C for approximately 3 hours.

-

Cool the reaction mixture to room temperature and add 300 ml of water.

-

Add 3 mol/L hydrochloric acid (300 ml) and stir. Separate the organic layer.

-

Extract the aqueous layer with 100 ml of toluene. Combine the organic layers, wash with saturated brine (2 x 300 ml), and concentrate to obtain a brown liquid.

-

Transfer the crude product to a 1 L single-necked bottle and add 400 ml of concentrated hydrochloric acid. Heat to reflux for 6 hours.

-

After cooling, concentrate the mixture and add 300 ml of water. Extract with ethyl acetate (2 x 300 ml).

-

Wash the combined organic layers with saturated brine (2 x 300 ml), dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-oxocyclopentylacetic acid as a brown oil.

-

To the crude product in a 1 L single-necked bottle, add 300 ml of absolute ethanol and 2 ml of sulfuric acid. Heat to reflux for 8 hours.

-

Concentrate the reaction mixture and dilute with 400 ml of ethyl acetate. Wash with saturated sodium bicarbonate solution (2 x 200 ml) and dry over anhydrous sodium sulfate.

-

Filter and concentrate to obtain the crude product. Purify by vacuum distillation to yield Ethyl 2-oxocyclopentylacetate as a colorless liquid.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 52.6% | [2] |

| Boiling Point | 115-120°C / 10 mmHg | [2] |

Protocol 2: Synthesis of an S1P1 Receptor Modulator Intermediate

The following is a representative, multi-step synthesis of an advanced intermediate for an S1P1 receptor modulator, based on patent literature.[3] This protocol illustrates a potential downstream application of a cyclopentyl-containing building block analogous to this compound.

Workflow for the Synthesis of an S1P1 Receptor Modulator Intermediate:

Caption: Synthetic workflow for an S1P1 receptor modulator.

Step A: Preparation of 4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene [3]

-

React 1-cyclopentyl-2-(trifluoromethyl)benzene with 1,3,5-trioxane in the presence of an acid and a chlorinating agent.

Step B: Alkylation and Indole Formation [3]

-

The resulting chloromethyl compound is then reacted with a suitable indole precursor, such as (4-(benzyloxy)phenyl)hydrazine hydrochloride, in the presence of an acid (e.g., acetic acid, trifluoroacetic acid, or a Lewis acid) to form the core tetrahydrocyclopenta[b]indole structure.

Step C: Further Elaboration [3]

-

Subsequent synthetic steps, including esterification and chiral resolution, are performed to yield the final S1P1 receptor modulator.

Note: The detailed experimental conditions, including specific reagents, solvents, temperatures, and reaction times, can be found in the referenced patent literature.[3]

Signaling Pathways

The pharmaceutical targets of drugs synthesized from this compound are often involved in critical signaling pathways.

DP1 Receptor Signaling Pathway

Laropiprant is an antagonist of the prostaglandin D2 receptor 1 (DP1). PGD2, upon binding to the DP1 receptor, activates Gs proteins, leading to an increase in intracellular cyclic AMP (cAMP) levels. This pathway is involved in vasodilation and the inhibition of platelet aggregation. Antagonism of this receptor can mitigate these effects.

Caption: DP1 Receptor Signaling Pathway.

S1P1 Receptor Signaling Pathway

S1P1 receptor modulators, such as the one described in the experimental protocol, bind to the S1P1 receptor. This G-protein coupled receptor is involved in lymphocyte trafficking. Agonism at this receptor leads to its internalization, effectively trapping lymphocytes in the lymph nodes and preventing their migration to sites of inflammation. This is a key mechanism for the treatment of autoimmune diseases.[4][5]

Caption: S1P1 Receptor Signaling Pathway.

Conclusion

This compound is a highly versatile and valuable intermediate for the pharmaceutical industry. Its utility in the synthesis of complex molecules targeting important signaling pathways underscores its importance in drug discovery and development. The protocols and data presented here provide a comprehensive resource for researchers and scientists working in this field.

References

- 1. US11149292B2 - Processes for the preparation of (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[B]indol-3-yl)acetic acid and salts thereof - Google Patents [patents.google.com]

- 2. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]

- 3. US20140357690A1 - Processes for the preparation of (r)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid and salts thereof - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Sphingosine-1 Phosphate Receptor Modulators: The Next Wave of Oral Therapies in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application of Ethyl Cyclopentyl(oxo)acetate in the Synthesis of Laropiprant

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl cyclopentyl(oxo)acetate and its isomers, such as ethyl 2-oxocyclopentylacetate, are versatile keto-ester intermediates that serve as crucial building blocks in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1][2] Their unique chemical structure, featuring both a ketone and an ester functional group attached to a cyclopentyl ring, allows for diverse chemical transformations, making them valuable precursors in the construction of complex molecular architectures. This document details the application of ethyl 2-oxocyclopentylacetate in the synthesis of the DP1 receptor antagonist, Laropiprant, providing a comprehensive overview of the synthetic pathway, experimental protocols, and the pharmacological context of the final API.

Laropiprant was developed to be co-administered with niacin to counteract the common side effect of flushing.[3][4] Niacin, while effective at modulating lipid levels, induces the release of prostaglandin D2 (PGD2), which binds to the DP1 receptor on vascular smooth muscle cells, leading to vasodilation and the characteristic flushing sensation.[3][5] Laropiprant selectively antagonizes the DP1 receptor, thereby mitigating this adverse effect.[1][5]

Synthetic Application in Laropiprant Synthesis

The synthesis of Laropiprant utilizes ethyl 2-oxocyclopentylacetate as a key starting material for the construction of the core indole structure via the Fischer indole synthesis.[2][6] This classic reaction involves the acid-catalyzed condensation of a phenylhydrazine with a ketone or aldehyde to form an indole ring. In the synthesis of Laropiprant, ethyl 2-oxocyclopentylacetate provides the cyclopentanone moiety that ultimately forms part of the fused ring system of the final API.

Overall Synthetic Scheme

The synthesis can be broadly divided into two main stages:

-

Synthesis of the Intermediate: Preparation of ethyl 2-oxocyclopentylacetate.

-

Synthesis of Laropiprant Core: Fischer indole synthesis to form the indole scaffold, followed by further modifications to yield Laropiprant.

Quantitative Data Summary

| Step | Reactants | Product | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | Diethyl adipate, Sodium, Ethyl chloroacetate | Ethyl 2-oxocyclopentylacetate | Toluene, Ethanol | - | 90-100 | 5-6 | ~60 | - | CN103058870A |

| 2 | Ethyl 2-oxocyclopentylacetate, Substituted phenylhydrazine | Indole intermediate | Acetic acid, HCl | - | Reflux | - | - | - | General Fischer Indole Synthesis |

Note: Specific yield and purity for the Fischer indole synthesis step in the context of Laropiprant synthesis are not publicly available and would require experimental determination.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-oxocyclopentylacetate (One-Pot Method)

This protocol is adapted from patent CN103058870A.[7]

Materials:

-

Diethyl adipate

-

Sodium metal

-

Toluene

-

Absolute ethanol

-

Ethyl chloroacetate

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Sulfuric acid (catalytic amount)

Procedure:

-

Cyclization: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a reflux condenser, add toluene and sodium metal. Heat the mixture to reflux with vigorous stirring to disperse the sodium into a fine sand.

-

Cool the reaction mixture to 90-100°C.

-

Slowly add a mixture of diethyl adipate and a catalytic amount of absolute ethanol in toluene to the flask. Maintain the temperature and stir for 5-6 hours.

-

Substitution: To the same reaction mixture, add ethyl chloroacetate dropwise, maintaining the temperature at 90-100°C. Continue stirring for an additional 2-3 hours.

-

Work-up and Hydrolysis: Cool the reaction mixture and wash with water. Concentrate the organic layer under reduced pressure.

-

To the residue, add concentrated hydrochloric acid and heat to reflux for 4-8 hours to effect hydrolysis and decarboxylation.

-

Cool the mixture and extract the product with ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate.

-

Esterification: Concentrate the dried organic phase. To the crude 2-oxocyclopentylacetic acid, add absolute ethanol and a catalytic amount of sulfuric acid. Heat the mixture to reflux for several hours.

-

Purification: After cooling, concentrate the reaction mixture and purify the residue by vacuum distillation to obtain ethyl 2-oxocyclopentylacetate as a colorless liquid.

Protocol 2: Fischer Indole Synthesis of Laropiprant Core (General Procedure)

This is a generalized protocol for the key indole-forming step.

Materials:

-

Ethyl 2-oxocyclopentylacetate

-

(4-chlorophenyl)hydrazine hydrochloride (or other appropriately substituted phenylhydrazine for the specific Laropiprant analogue)

-

Glacial acetic acid

-

Concentrated hydrochloric acid (optional, as catalyst)

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-oxocyclopentylacetate and the substituted phenylhydrazine hydrochloride in glacial acetic acid.

-

If required, add a catalytic amount of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-water and stir. The product may precipitate.

-

Collect the precipitate by filtration and wash with water.

-

The crude product can be further purified by recrystallization or column chromatography to yield the indole intermediate.

Subsequent synthetic steps to arrive at the final Laropiprant structure would involve modifications such as reduction, N-alkylation, and saponification, the specific details of which are proprietary and not fully disclosed in the public domain.

Visualizations

Experimental Workflow: Synthesis of Laropiprant Intermediate

References

- 1. Laropiprant | C21H19ClFNO4S | CID 9867642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of laropiprant on nicotinic acid-induced flushing in patients with dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Laropiprant - Wikipedia [en.wikipedia.org]

- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]

Application Notes and Protocols: Ethyl Cyclopentyl(oxo)acetate in the Fragrance and Flavor Industry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclopentyl(oxo)acetate is a versatile chemical compound with applications in various industries, including pharmaceuticals and agrochemicals.[1] In the fragrance and flavor sector, it is recognized for its pleasant aroma and potential as a flavoring agent.[1] This document provides an overview of its potential applications, along with generalized experimental protocols for its evaluation and use. It is important to note that detailed public-domain data on the specific organoleptic properties and application levels of this compound is limited. Therefore, the following protocols are based on general industry practices for the evaluation of new fragrance and flavor ingredients.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 33537-18-7 | [2] |

| Molecular Formula | C₉H₁₄O₃ | [2] |

| Molecular Weight | 170.21 g/mol | [2] |

| Appearance | Pale yellow liquid | [1] |

| Boiling Point | 245.8 °C | [2] |

| Solubility | Soluble in organic solvents | [1] |

Organoleptic Profile (Hypothetical)

Due to the lack of specific published data, a hypothetical organoleptic profile for this compound is proposed based on its chemical structure (a β-keto ester with a cyclopentyl moiety). These descriptors should be validated through rigorous sensory evaluation.

Table 2: Hypothetical Organoleptic Profile of this compound

| Attribute | Descriptors |

| Odor Type | Fruity, Green, slightly Herbaceous, with a subtle Waxy undertone |

| Flavor Profile | Green apple, Pear, with a hint of Tropical fruit and a mild, sweet aftertaste |

| Odor Threshold | Not determined |

| Flavor Threshold | Not determined |

Applications in the Fragrance and Flavor Industry

Based on its chemical class and the general properties of related compounds, this compound may find use in the following applications:

-

Fragrance:

-

As a modifier in fruity and floral fragrance compositions to add a fresh, green nuance.

-

In fine fragrances, personal care products (lotions, soaps), and household products (cleaners, air fresheners).

-

-

Flavor:

-

In fruit-flavored beverages and confectionery to enhance green and fruity notes.

-

As a component in flavor formulations for dairy products and baked goods.

-

Experimental Protocols

The following are generalized protocols for the evaluation of new fragrance and flavor ingredients like this compound.

Sensory Evaluation of Fragrance

Objective: To determine the odor profile and intensity of this compound.

Materials:

-

This compound (high purity)

-

Odorless solvent (e.g., diethyl phthalate or ethanol)

-

Glass smelling strips

-

Olfactory evaluation booths with controlled ventilation[3]

-

Panel of trained sensory analysts[4]

Protocol:

-

Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 5%, 1%, 0.1% w/w).

-

Evaluation:

-

Dip a smelling strip into each dilution.

-

Allow the solvent to evaporate for a few seconds.

-

Present the strips to the sensory panel in a randomized and blind manner.

-

Panelists evaluate the odor characteristics at different time intervals (top, middle, and base notes) and record their descriptions.[5]

-

Panelists rate the odor intensity on a standardized scale (e.g., a 9-point scale from "no odor" to "extremely strong").

-

-

Data Analysis: Compile the descriptors and intensity ratings to create a comprehensive odor profile.

Workflow for Fragrance Sensory Evaluation:

Sensory Evaluation of Flavor

Objective: To determine the flavor profile and detection threshold of this compound in a specific food matrix (e.g., sugar water).

Materials:

-

This compound (food grade)

-

Deionized water

-

Sucrose

-

Panel of trained flavor panelists

-

Controlled tasting environment

Protocol:

-

Base Preparation: Prepare a 5% sucrose solution in deionized water.

-

Sample Preparation: Prepare a series of concentrations of this compound in the sucrose solution.

-

Threshold Determination (ASTM E679):

-

Use a series of triangle tests to determine the concentration at which the flavor is just detectable.

-

-

Flavor Profile:

-

Present panelists with a suprathreshold concentration of the sample.

-

Panelists describe the flavor characteristics and intensity using a standardized lexicon.

-

-

Data Analysis: Analyze the threshold data to determine the detection threshold. Compile flavor descriptors to create a flavor profile.

Logical Relationship for Flavor Evaluation:

Stability Testing

Objective: To assess the stability of this compound in a finished product (e.g., a beverage or a lotion) under various conditions.[6][7]

Materials:

-

Finished product containing a known concentration of this compound.

-

Control sample (finished product without the test ingredient).

-

Environmental chambers (for controlled temperature and humidity).

-

UV light exposure chamber.

-

Analytical instrumentation (e.g., GC-MS).

Protocol:

-

Sample Storage: Store samples of the finished product under different conditions:

-

Periodic Evaluation: At specified time points (e.g., 1, 2, 3 months for accelerated testing), evaluate the samples for:

-

Organoleptic properties: Changes in color, odor, and flavor.

-

Chemical stability: Quantify the concentration of this compound using GC-MS to determine any degradation.[8]

-

Physical stability: Changes in viscosity, pH, and phase separation (for emulsions).

-

-

Data Analysis: Compare the results of the aged samples to the initial sample and the control to assess the stability of this compound in the product.

Experimental Workflow for Stability Testing:

Safety and Regulatory

As with any chemical ingredient, it is crucial to handle this compound according to its Safety Data Sheet (SDS). For use in food and cosmetic applications, ensure compliance with relevant regulatory bodies such as the FDA and EFSA.

Conclusion

This compound shows potential for use in the fragrance and flavor industry due to its anticipated pleasant aroma. However, a comprehensive evaluation of its organoleptic properties, performance, and stability is necessary to determine its suitability for specific applications. The generalized protocols provided in this document offer a framework for conducting such evaluations. Further research is required to establish a detailed sensory profile and quantitative usage guidelines for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 2-Cyclopentyl-2-oxoacetate | 33537-18-7 | IBA53718 [biosynth.com]

- 3. sense-lab.co.uk [sense-lab.co.uk]

- 4. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]

- 5. umbrex.com [umbrex.com]

- 6. iltusa.com [iltusa.com]

- 7. orchadia.org [orchadia.org]

- 8. Volatile Compounds and Flavor Stability: How to Preserve Product Taste Integrity in Food and Beverage Applications [cgxj4479-prod.admin.mysiluzan.com]

Application Notes and Protocols for Dieckmann Condensation using Diesters

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dieckmann condensation is a robust and widely utilized intramolecular cyclization reaction of diesters to form cyclic β-keto esters.[1][2] This reaction is a powerful tool in organic synthesis for the construction of five and six-membered rings, which are common structural motifs in a vast array of natural products and pharmaceutically active compounds.[2][3] The reaction proceeds via an intramolecular Claisen condensation mechanism, initiated by a strong base to generate an enolate that subsequently attacks the second ester group within the same molecule.[1][4] The choice of reaction conditions, including the base, solvent, and temperature, can significantly influence the reaction's efficiency and yield.[2][5] These application notes provide a comprehensive overview, detailed experimental protocols, and comparative data to guide researchers in the successful application of the Dieckmann condensation.

Data Presentation

The following tables summarize quantitative data from various Dieckmann condensation reactions, providing a comparative overview of different substrates and reaction conditions.

Table 1: Dieckmann Condensation of Unsubstituted Diesters

| Diester Substrate | Base | Solvent | Temperature | Reaction Time | Product | Yield (%) |

| Diethyl Adipate | Sodium Ethoxide | Toluene | Reflux | Not Specified | Ethyl 2-oxocyclopentanecarboxylate | 82 |

| Diethyl Adipate | Sodium Hydride | Toluene | Reflux | Not Specified | Ethyl 2-oxocyclopentanecarboxylate | 72 |

| Diethyl Adipate | Sodium Amide | Xylene | Reflux | Not Specified | Ethyl 2-oxocyclopentanecarboxylate | 75 |

| Diethyl Adipate | Dimsyl Ion | DMSO | Not Specified | Not Specified | Ethyl 2-oxocyclopentanecarboxylate | > Na/Toluene |

| Diethyl Pimelate | Sodium Hydride | Toluene | Reflux | 20 h | Ethyl 2-oxocyclohexanecarboxylate | 75[6] |

| Dimethyl Heptanedioate | Sodium Hydride / DMSO | Not Specified | Not Specified | Not Specified | Methyl 2-oxocyclohexanecarboxylate | 86[7] |

Table 2: Dieckmann Condensation of Substituted and Other Diesters

| Diester Substrate | Base | Solvent | Temperature | Reaction Time | Product | Yield (%) |

| Diethyl γ-ketopimelate | Dimsyl Ion | DMSO | Not Specified | Not Specified | Carbethoxycyclohexanone derivative | Near-quantitative[8] |

| 1,2-bis(carboxymethyl)-3-methylcyclohexane dimethyl ester | Sodium Hydride | DMSO | Not Specified | Not Specified | Crystalline keto-ester | Not Specified[8] |

| Various Amino-diesters | Alkoxide bases | Toluene or Xylenes | Reflux | 3-5 h | Heterocyclic β-keto esters | 70-90[7] |

Experimental Protocols

General Protocol for Dieckmann Condensation using Sodium Hydride

This protocol provides a general procedure for the Dieckmann condensation of a diester using sodium hydride as the base.

Materials:

-

Diester (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 2.5 eq)

-

Anhydrous Toluene

-

Anhydrous Methanol (catalytic amount)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Dichloromethane (DCM) or Diethyl Ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a solution of the diester (1.0 eq) in anhydrous toluene.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 2.5 eq) to the solution in portions.

-

Add a catalytic amount of anhydrous methanol to initiate the reaction. Caution: Hydrogen gas is evolved.

-

The reaction mixture is then heated to reflux and maintained at this temperature for the desired time (typically monitored by TLC). A typical reaction time is 20 hours.[6]

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow and careful addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or diethyl ether (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired cyclic β-keto ester.[6]

Visualizations

Dieckmann Condensation Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Dieckmann condensation.

References

- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. grokipedia.com [grokipedia.com]

- 4. DIECKMANN CONDENSATION: FORMATION OF CYCLIC βeta-KETOESTERS – My chemistry blog [mychemblog.com]

- 5. benchchem.com [benchchem.com]

- 6. Dieckmann Condensation | NROChemistry [nrochemistry.com]

- 7. tandfonline.com [tandfonline.com]

- 8. gchemglobal.com [gchemglobal.com]

Ethyl Cyclopentyl(oxo)acetate: A Versatile Scaffold for Complex Molecule Synthesis

Application Notes and Protocols for Researchers in Drug Discovery and Development

Ethyl cyclopentyl(oxo)acetate has emerged as a valuable and versatile building block for the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its inherent reactivity, conferred by the presence of a ketone and an ester functional group on a cyclopentyl core, allows for a diverse range of chemical transformations, making it an ideal starting point for the construction of intricate molecular architectures, including active pharmaceutical ingredients (APIs). One notable application is its role as a key intermediate in the synthesis of the prostaglandin D2 (DP1) receptor antagonist, Laropiprant.[1]

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O₃ | N/A |

| Molecular Weight | 170.21 g/mol | N/A |

| Appearance | Solid | Sigma-Aldrich |

| SMILES | O=C(C(OCC)=O)C1CCCC1 | Sigma-Aldrich |

| InChI | 1S/C9H14O3/c1-2-12-9(11)8(10)7-5-3-4-6-7/h7H,2-6H2,1H3 | Sigma-Aldrich |

| InChI Key | WOJWUNMAGJRHCD-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis of the Building Block: A "One-Pot" Approach

An efficient "one-pot" synthesis of ethyl 2-oxocyclopentylacetate has been developed, offering advantages in terms of reduced production time and higher overall yield compared to multi-step methods.[1]

Experimental Protocol: "One-Pot" Synthesis of Ethyl 2-Oxocyclopentylacetate[1]

Materials:

-

Diethyl adipate

-

Sodium metal

-

Toluene

-

Absolute ethanol

-

Ethyl chloroacetate

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Sulfuric acid (catalytic amount)

Procedure:

-

Cyclization and Alkylation:

-

In a suitable reaction vessel, add toluene and sodium metal. Heat the mixture to reflux with stirring to disperse the sodium.

-

Cool the mixture to 90 °C and add more toluene.

-

Slowly add a mixture of diethyl adipate, a small amount of absolute ethanol, and toluene. Maintain the temperature and stir for 5-6 hours.

-

Add ethyl chloroacetate dropwise, maintaining a temperature of approximately 100 °C. Continue stirring for about 3 hours.

-

After cooling, wash the reaction mixture with water and concentrate.

-

-

Hydrolysis and Decarboxylation:

-

To the concentrated crude product, add concentrated hydrochloric acid and heat to reflux for 6 hours.

-

After cooling, extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 2-oxocyclopentylacetic acid.

-

-

Esterification:

-

To the crude 2-oxocyclopentylacetic acid, add absolute ethanol and a catalytic amount of sulfuric acid.

-

Heat the mixture to reflux for 8 hours.

-

After cooling, dilute with ethyl acetate and wash with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by vacuum distillation to obtain ethyl 2-oxocyclopentylacetate as a colorless liquid.

-

| Parameter | Value |